Cas no 1291490-11-3 (3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one)
3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one
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- Inchi: 1S/C19H22N2O3/c1-11-5-7-14(9-12(11)2)21-18(17(20)19(21)22)13-6-8-15(23-3)16(10-13)24-4/h5-10,17-18H,20H2,1-4H3
- InChI Key: JHWJVTCSVRULKD-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C)C(C)=C2)C(C2=CC=C(OC)C(OC)=C2)C(N)C1=O
3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292158-1g |
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one |
1291490-11-3 | 95+% | 1g |
$566 | 2021-06-09 | |
| Chemenu | CM292158-1g |
3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one |
1291490-11-3 | 95+% | 1g |
$*** | 2023-03-29 |
3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one
Comprehensive Overview of 3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one (CAS No. 1291490-11-3)
The compound 3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one (CAS No. 1291490-11-3) is a specialized azetidin-2-one derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the presence of dimethoxy and dimethyl substituents, make it a promising candidate for drug discovery and development. This article delves into the compound's properties, applications, and relevance to current scientific trends, addressing common queries such as "What is the role of azetidin-2-one in medicinal chemistry?" and "How do methoxy and methyl groups influence bioactivity?".
Structurally, 3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one belongs to the β-lactam family, a class of compounds renowned for their biological activity. The azetidin-2-one core is a four-membered ring that serves as a critical pharmacophore in antibiotics and other therapeutic agents. The incorporation of 3,4-dimethoxy-phenyl and 3,4-dimethyl-phenyl groups enhances the compound's potential for interactions with biological targets, such as enzymes and receptors. Researchers are particularly interested in its structure-activity relationship (SAR), as modifications to these aromatic rings could yield derivatives with improved efficacy or selectivity.
In the context of current research trends, this compound aligns with the growing demand for small-molecule modulators of disease pathways. For instance, the 3-amino functionality may facilitate hydrogen bonding, a key factor in drug-receptor interactions. Additionally, the dimethoxy and dimethyl groups contribute to lipophilicity, which influences membrane permeability and bioavailability—a hot topic in drug design. Questions like "How does lipophilicity affect drug absorption?" and "What are the latest advances in β-lactam-based therapeutics?" are frequently explored in conjunction with such compounds.
From a synthetic perspective, CAS No. 1291490-11-3 presents intriguing challenges and opportunities. The stereochemistry of the azetidin-2-one ring and the regioselective introduction of substituents are critical considerations. Modern techniques such as microwave-assisted synthesis and catalyzed ring-forming reactions are often employed to optimize yield and purity. These methods resonate with the broader scientific community's focus on green chemistry and sustainable synthesis, addressing queries like "What are eco-friendly approaches to β-lactam synthesis?".
The potential applications of 3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one extend beyond traditional antibiotic use. Recent studies highlight its relevance in cancer research, neurodegenerative diseases, and inflammatory disorders. For example, the compound's ability to modulate enzyme inhibition or signal transduction pathways could pave the way for novel therapeutics. This versatility answers common search questions such as "Can β-lactams be repurposed for non-antibiotic applications?" and "What are the emerging targets for azetidin-2-one derivatives?".
In summary, 3-Amino-4-(3,4-dimethoxy-phenyl)-1-(3,4-dimethyl-phenyl)-azetidin-2-one (CAS No. 1291490-11-3) represents a fascinating intersection of chemistry and biology. Its structural complexity, coupled with its potential therapeutic applications, makes it a subject of ongoing investigation. By addressing high-interest topics like drug design principles, synthetic optimization, and disease targeting, this article aims to provide a comprehensive resource for researchers and enthusiasts alike.
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